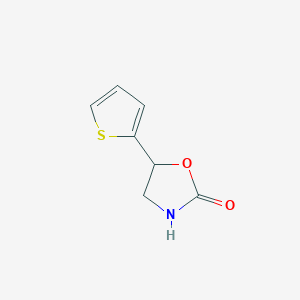

5-Thiophen-2-yl-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

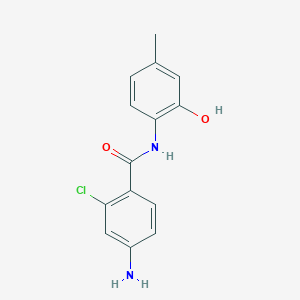

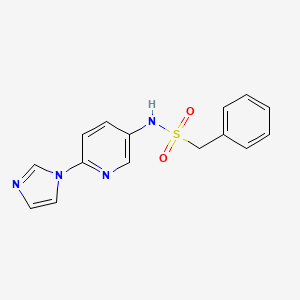

5-Thiophen-2-yl-oxazolidin-2-one is a chemical compound . It’s a type of oxazolidin-2-one, a class of compounds that have drawn considerable interest due to their wide spectrum of pharmacological properties .

Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes this compound, can be achieved through a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Another method involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

The synthesis of thiophene derivatives, including this compound, often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Aplicaciones Científicas De Investigación

Antithrombotic Agent

- Novel Antithrombotic Agent Discovery : Oxazolidinone derivatives, including those similar to 5-Thiophen-2-yl-oxazolidin-2-one, are explored for their potential as antithrombotic agents. One such compound, BAY 59-7939, has shown excellent in vivo antithrombotic activity, acting as a potent and selective direct Factor Xa inhibitor (Roehrig et al., 2005).

Corrosion Inhibition

- Corrosion Inhibition for Carbon Steel : A derivative of oxazolidin-5-one, named BIPNO5, has been examined as a corrosion inhibitor for carbon steel surfaces. This compound showed good corrosion inhibition performance, indicating the potential of oxazolidinone derivatives in protecting metals (Kubba & Al-Joborry, 2021).

Antimicrobial Applications

- New Antibacterial Oxazolidinone : A novel oxazolidinone agent, MRX-I, has been developed with high activity against Gram-positive pathogens and a reduced potential for adverse effects compared to existing drugs in this class (Gordeev & Yuan, 2014).

- Treatment of Experimental Actinomycetoma : Oxazolidinones have been evaluated for their therapeutic effects on Nocardia brasiliensis, showing effectiveness in the treatment of experimental murine actinomycetoma, suggesting potential use in human mycetoma (Espinoza-González et al., 2008).

Cancer Research

- Anticancer Potential : 5-(Carbamoylmethylene)-oxazolidin-2-ones have been evaluated for their anticancer activity, showing promising results in inducing apoptosis in breast and cervical cancer cells, offering potential for cancer therapy (Armentano et al., 2020).

Miscellaneous Applications

- Copper-Catalyzed Reactions : Copper-catalyzed difunctionalization of propargylic amines with CO2 and phosphine oxide, involving 2-oxazolidinone, has been explored. This offers a sustainable and scalable method for synthesizing compounds with organophosphorus motifs (Huang et al., 2020).

- Supercapacitor Applications : A novel monomer, 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, has been synthesized and polymerized for use in supercapacitors, demonstrating its potential in energy storage applications (Hür et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-thiophen-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7-8-4-5(10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJKNXHCVQWGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)

![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)

![2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2983283.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2983285.png)

![2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B2983291.png)

![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)